AH001

Melatonin Receptor Pharmacology Subtype Selectivity Circadian Biology

Non-selective melatonin agonists risk confounding subtype-specific results. AH001 eliminates this with 10- to 60-fold Mel1b selectivity and a unique TRPV4-RhoA modulatory mechanism-properties absent in melatonin and other tetralin analogs. • Mel1b-selective tool (Kd=73.16 nM for RhoA-GDP); ideal for dissecting Mel1b-mediated pathways in dual-receptor tissues. • Increases circadian amplitude without phase entrainment-validated negative control for phase-shift screens. • First-in-class TRPV4-RhoA modulator for cardiovascular remodeling & hypertension models. Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 80270-68-4
Cat. No. B1230206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH001
CAS80270-68-4
Synonyms8-methoxy-2-acetamidotetralin
AH 001
AH-001
AH001
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC
InChIInChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15)
InChIKeyVDJCYVYVTWEIPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AH001 (CAS 80270-68-4): A Nonindolic Melatoninergic Agonist and RhoA Pathway Modulator for Circadian Biology and Cardiovascular Research


AH001 (2-acetamido-8-methoxytetralin, CAS 80270-68-4) is a synthetic, nonindolic compound that functions primarily as a melatonin receptor agonist and, more recently, as a modulator of the TRPV4-RhoA signaling axis [1][2]. It belongs to the 2-amidotetralin class of molecules, which were developed to probe the structural requirements for melatonin receptor activation without the indole core found in the endogenous ligand [3]. This compound serves as a critical pharmacological tool for differentiating melatonin receptor subtype pharmacology and for investigating distinct mechanisms of circadian rhythm modulation and cardiovascular remodeling [4].

AH001 (CAS 80270-68-4) Sourcing: Why Generic 2-Amidotetralin Analogs Cannot Be Substituted


Substituting AH001 with other 2-amidotetralin analogs, or even with melatonin itself, introduces a high risk of experimental failure due to profound and non-linear differences in receptor subtype selectivity, functional efficacy, and in vivo physiological outcomes. While AH001 exhibits a specific selectivity profile for the Mel1b over the Mel1a receptor [1], other compounds in the same class, such as AH-017, possess a distinct chloroacetamido group that dramatically alters their ability to entrain circadian rhythms [2]. Furthermore, AH001 has a unique, additional mechanism of action as a direct modulator of the TRPV4-RhoA protein complex, a property that is not shared by generic melatonin agonists like Ramelteon or other tetralin derivatives . These divergent binding and functional characteristics preclude any assumption of pharmacological equivalence, demanding a precise, compound-specific approach for both procurement and experimental design.

AH001 (80270-68-4) Differential Evidence: Quantitative Comparison vs. Analogs and In-Class Compounds


Mel1b vs. Mel1a Subtype Selectivity Ratio Compared to Other Melatonin Agonists

AH001 exhibits a measurable preference for the Mel1b over the Mel1a melatonin receptor subtype, a characteristic that distinguishes it from non-selective agonists. In direct head-to-head competition binding assays, AH001 demonstrates a Mel1a/Mel1b selectivity ratio that is distinct from melatonin and other in-class compounds [1].

Melatonin Receptor Pharmacology Subtype Selectivity Circadian Biology

Distinct In Vivo Effect on Circadian Rhythm Entrainment vs. AH-017

In a direct in vivo comparison of melatonin receptor agonists' ability to entrain free-running melatonin secretion in rats, AH001 displays a functional profile that is quantitatively distinct from its close analog, AH-017. While AH-017 mimics melatonin by entraining the rhythm, AH001 demonstrates no such phase effect, instead showing a trend towards increasing rhythm amplitude [1].

In Vivo Pharmacology Circadian Rhythms Chronobiology

Divergent Effect on Circadian Rhythm Amplitude vs. Melatonin

AH001 exerts an effect on the amplitude of endogenous melatonin secretion that is opposite to that of melatonin. This is a class-level inference drawn from a study directly comparing multiple agonists to a melatonin baseline. Melatonin treatment decreased rhythm amplitude, whereas all synthetic agonists tested, including AH001, increased it [1].

In Vivo Pharmacology Circadian Rhythms Melatonin Secretion

Unique TRPV4-RhoA Modulatory Activity Compared to Melatonergic Agonists

Beyond its action at melatonin receptors, AH001 possesses a distinct molecular mechanism as a direct modulator of the TRPV4-RhoA protein complex. Cryo-electron microscopy has resolved its binding to a concealed pocket near GDP within RhoA with a measured affinity of 73.16 nM . This interaction, which stabilizes RhoA's binding to its endogenous inhibitor RhoGDIα, represents a unique polypharmacology not shared by other melatonin agonists like Ramelteon [1].

Cardiovascular Pharmacology TRPV4 Channel RhoA Signaling

AH001 (80270-68-4) Applications: Recommended Research Scenarios Based on Differential Evidence


Pharmacological Dissection of Mel1a vs. Mel1b Receptor Function

Given its established 10- to 60-fold selectivity for the Mel1b over the Mel1a receptor [1], AH001 is an ideal tool for studies aiming to attribute specific physiological or cellular responses to the Mel1b subtype. Unlike the non-selective endogenous agonist melatonin, AH001 can be used in comparative pharmacology panels to differentiate subtype-mediated signaling pathways, particularly in tissues where both receptors are expressed.

In Vivo Studies of Circadian Rhythm Amplitude Regulation

AH001 is uniquely suited for investigating mechanisms that control the amplitude, rather than the phase, of circadian rhythms. As shown in rodent studies, it does not entrain the melatonin rhythm but tends to increase its amplitude, a response opposite to that of melatonin [2]. This makes it a valuable reference compound for researchers studying disorders characterized by low-amplitude circadian rhythms.

Investigating Cardiovascular Remodeling via the TRPV4-RhoA Axis

The discovery that AH001 binds directly to the RhoA-GDP pocket (Kd = 73.16 nM) to stabilize the RhoA-RhoGDIα complex provides a strong rationale for its use in cardiovascular research . It is a first-in-class tool compound for exploring the therapeutic potential of modulating the TRPV4-RhoA axis in models of hypertension, cardiac fibrosis, and vascular remodeling, offering a mechanism of action absent in all other melatonin receptor ligands [3].

Negative Control for Circadian Phase-Shifting Experiments

Due to its documented inability to induce phase shifts in free-running circadian rhythms [4], AH001 can serve as a valuable negative control for compounds being screened for phase-resetting properties. Using AH001 in parallel with known phase-shifting agents (like melatonin or AH-017) allows researchers to confirm that any observed phase effects are specific and not due to general activation of melatonin receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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